5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid
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Overview
Description
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid is a complex organic compound known for its unique chemical structure and properties. It contains multiple functional groups, including azo, sulfonic, and carboxylic acid groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid typically involves the diazotization of 4,8-disulpho-2-naphthylamine followed by coupling with salicylic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The presence of sulfonic and carboxylic acid groups allows for substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces aromatic amines.
Scientific Research Applications
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a dye intermediate.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and staining techniques.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid involves its interaction with molecular targets through its functional groups. The azo bond can participate in electron transfer reactions, while the sulfonic and carboxylic acid groups can form hydrogen bonds and ionic interactions with various substrates. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4,8-Disulpho-2-naphthyl)azo)benzoic acid
- 3-((4,8-Disulpho-2-naphthyl)azo)phenol
- 2-((4,8-Disulpho-2-naphthyl)azo)aniline
Uniqueness
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds.
Properties
CAS No. |
84455-34-5 |
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Molecular Formula |
C17H12N2O9S2 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
5-[(4,8-disulfonaphthalen-2-yl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H12N2O9S2/c20-14-5-4-9(6-13(14)17(21)22)18-19-10-7-12-11(16(8-10)30(26,27)28)2-1-3-15(12)29(23,24)25/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28) |
InChI Key |
VKENSDHOFBIEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
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